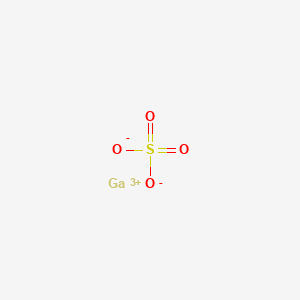Sulphuric acid, gallium salt
CAS No.: 34781-33-4
Cat. No.: VC19670495
Molecular Formula: GaO4S+
Molecular Weight: 165.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34781-33-4 |
|---|---|
| Molecular Formula | GaO4S+ |
| Molecular Weight | 165.79 g/mol |
| IUPAC Name | gallium;sulfate |
| Standard InChI | InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+3;/p-2 |
| Standard InChI Key | LNNSBNVRBJKZAG-UHFFFAOYSA-L |
| Canonical SMILES | [O-]S(=O)(=O)[O-].[Ga+3] |
Introduction
Chemical Composition and Structural Characteristics
Gallium(III) sulfate adopts a rhombohedral crystal structure (space group R3) in its anhydrous form, isostructural with iron(III) sulfate . The octadecahydrate crystallizes in a distinct lattice where gallium ions coordinate with six water molecules, forming [Ga(OH₂)₆]³⁺ complexes interspersed with sulfate anions . X-ray diffraction studies confirm that the anhydrous phase retains structural integrity up to 310°C, beyond which decomposition to Ga₂O₃ and SO₃ occurs .
Table 1: Crystallographic Data for Ga₂(SO₄)₃
| Property | Anhydrous Form | Octadecahydrate |
|---|---|---|
| Crystal System | Rhombohedral | Monoclinic |
| Space Group | R3 | C2/c |
| Unit Cell Parameters | a = 8.24 Å, c = 21.7 Å | a = 12.1 Å, b = 6.8 Å |
| Density | 3.86 g/cm³ | 2.12 g/cm³ |
The hydration state significantly impacts solubility: the anhydrous form is sparingly soluble in cold water but dissolves readily in hot aqueous solutions, while the octadecahydrate exhibits high solubility at room temperature .
Synthesis and Preparation Methods
Direct Acid-Base Reaction
The most common synthesis route involves dissolving metallic gallium in concentrated sulfuric acid:
This exothermic reaction proceeds at 90–100°C, yielding the octadecahydrate upon cooling .
Hydrothermal Synthesis
Alternative methods utilize hydroxygallium diacetate (Ga(CH₃COO)₂OH) as a precursor. Reacting this compound with sulfuric acid at 90°C for 48 hours produces high-purity Ga₂(SO₄)₃·18H₂O, which is subsequently dehydrated under vacuum :
The anhydrous form is highly hygroscopic, necessitating storage in desiccators .
Physical and Chemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) reveals that Ga₂(SO₄)₃·18H₂O undergoes six distinct dehydration steps between 40°C and 350°C, losing all water molecules to form anhydrous Ga₂(SO₄)₃ . Further heating to 680°C induces decomposition:
The resulting Ga₂O₃ is nanocrystalline, with applications in optoelectronics .
Table 2: Thermal Properties of Ga₂(SO₄)₃
Solubility and Reactivity
Gallium(III) sulfate exhibits limited solubility in organic solvents but dissolves readily in aqueous sulfuric acid. In mixed sulfate systems (e.g., ZnSO₄), it precipitates complex oxides like ZnGa₂O₄, a spinel-phase material used in phosphors .
Applications in Industry and Research
Catalysis
Ga₂(SO₄)₃ serves as a Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions. Its high thermal stability (>400°C) makes it suitable for gas-phase catalytic processes .
Electronics
Nanocrystalline Ga₂O₃ derived from Ga₂(SO₄)₃ decomposition is employed in UV photodetectors and high-power transistors. The oxide’s wide bandgap (4.8 eV) enables operation at elevated temperatures .
Biomedical Applications
Gallium salts exhibit antimicrobial properties by disrupting iron uptake in pathogens. Recent studies suggest Ga₂(SO₄)₃ inhibits Pseudomonas aeruginosa biofilm formation at concentrations as low as 50 µM .
Table 3: Key Applications of Ga₂(SO₄)₃
| Field | Application | Mechanism |
|---|---|---|
| Catalysis | Alkylation reactions | Lewis acid sites |
| Electronics | Ga₂O₃ synthesis | Thermal decomposition |
| Medicine | Antimicrobial agent | Iron uptake inhibition |
Derivatives and Related Compounds
Basic Gallium Sulfates
Compounds like (H₃O)Ga₃(SO₄)₂(OH)₆ adopt jarosite-type structures, with gallium occupying octahedral sites. These materials are studied for their ion-exchange capabilities .
Double Sulfates
Alkali metal gallium sulfates (e.g., NaGa₃(SO₄)₂(OH)₆) crystallize in the alunite structure. Their stability under acidic conditions enables use in wastewater treatment for heavy metal removal .
Recent Advances and Future Directions
Recent work by Proydakova et al. (2025) optimized Ga₂(SO₄)₃ synthesis using isopropanol as a salting-out agent, achieving 99.9% purity . Challenges remain in controlling hydrate phases during large-scale production. Future research may explore:
-
Energy Storage: Ga₂(SO₄)₃ as a precursor for GaN nanoparticles in battery anodes.
-
Photocatalysis: Sulfate-modified Ga₂O₃ for water splitting under visible light.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume